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molecular formula C12H16N2 B8364307 (5-But-3-ynylpyridin-2-yl)isopropylamine

(5-But-3-ynylpyridin-2-yl)isopropylamine

Cat. No. B8364307
M. Wt: 188.27 g/mol
InChI Key: JRYOGPBLXWANQM-UHFFFAOYSA-N
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Patent
US07592358B2

Procedure details

Under an argon atmosphere 361 mg (1.88 mmol) of dimethyl (1-diazo-2-oxopropyl)phosphonate in 4 mL of MeOH was added to a solution of 300 mg (1.57 mmol) of 3-(6-isopropylaminopyridin-3-yl)propionaldehyde and 434 mg (3.14 mmol) of potassium carbonate in 6 mL of MeOH and the mixture was stirred for 3 hours at RT. The reaction mixture was diluted with water and EtOAc, combined with saturated aqueous sodium hydrogen carbonate solution, and the organic phase was separated off, extracted with water, dried over magnesium sulfate, filtered, and the solvent was removed in vacuo. Yield: 220 mg (75% of theoretical); C12H16N2 (M=188.269); calc.: molpeak (M+H)+:189; found: molpeak (M+H)+:189; HPLC-MS: 4.09 minutes (method G).
Quantity
361 mg
Type
reactant
Reaction Step One
Name
3-(6-isopropylaminopyridin-3-yl)propionaldehyde
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+](=[C:3](P(=O)(OC)OC)C(=O)C)=[N-].[CH:13]([NH:16][C:17]1[N:22]=[CH:21][C:20]([CH2:23][CH2:24][CH:25]=O)=[CH:19][CH:18]=1)([CH3:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])O.[Na+]>CO.O.CCOC(C)=O>[CH2:23]([C:20]1[CH:19]=[CH:18][C:17]([NH:16][CH:13]([CH3:15])[CH3:14])=[N:22][CH:21]=1)[CH2:24][C:25]#[CH:3] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
361 mg
Type
reactant
Smiles
[N+](=[N-])=C(C(C)=O)P(OC)(OC)=O
Name
3-(6-isopropylaminopyridin-3-yl)propionaldehyde
Quantity
300 mg
Type
reactant
Smiles
C(C)(C)NC1=CC=C(C=N1)CCC=O
Name
Quantity
434 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
4.09 minutes (method G)
Duration
4.09 min

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(CC#C)C=1C=CC(=NC1)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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